molecular formula C18H26INO3 B8143032 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide

3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide

Cat. No.: B8143032
M. Wt: 431.3 g/mol
InChI Key: OAQIUABCTPFMOC-UHFFFAOYSA-M
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Description

3-[2-(N,N-Diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide (AMMC) is a nonfluorescent coumarin derivative widely used as a probe substrate to assess cytochrome P450 2D6 (CYP2D6) activity in vitro. Upon O-demethylation by CYP2D6, AMMC is converted to its fluorescent metabolite, 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-hydroxy-4-methylcoumarin (AMHC), which emits fluorescence at 460 nm (excitation: 360 nm) .

Properties

IUPAC Name

diethyl-[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)ethyl]-methylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26NO3.HI/c1-6-19(4,7-2)11-10-16-13(3)15-9-8-14(21-5)12-17(15)22-18(16)20;/h8-9,12H,6-7,10-11H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQIUABCTPFMOC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 7-Methoxy-4-methylcoumarin

The coumarin core is synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters. For 7-methoxy-4-methylcoumarin:

  • Reactants : Ethyl acetoacetate and 3-methoxyphenol.

  • Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃).

  • Conditions : 80–100°C for 4–6 hours under inert atmosphere.

  • Yield : 70–85% after recrystallization from ethanol.

Key Data :

ParameterValue
Melting Point148–150°C
UV-Vis (λmax)320 nm (in ethanol)
IR (C=O stretch)1715 cm⁻¹

Alkylation at C-3 Position

The C-3 position is alkylated using a Friedel-Crafts approach or nucleophilic substitution:

Friedel-Crafts Alkylation

  • Reactants : 7-Methoxy-4-methylcoumarin, 2-chloroethyl-N,N-diethylamine.

  • Catalyst : AlCl₃ or ZnCl₂.

  • Conditions : Reflux in dry dichloromethane (40°C, 12 hours).

  • Mechanism : Electrophilic substitution at the electron-rich C-3 position.

Outcome :

  • Forms 3-[2-(N,N-diethylamino)ethyl]-7-methoxy-4-methylcoumarin.

  • Yield: 60–75% after silica gel chromatography (hexane:ethyl acetate, 3:1).

ParameterValueSource
1H^1H NMR (DMSO)δ 1.2 (t, 6H, CH₂CH₃), 3.1 (s, 3H, NCH₃), 3.4 (m, 4H, NCH₂), 4.3 (t, 2H, Ar-CH₂)
Purity (HPLC)≥99%

Alternative Pathways

One-Pot Alkylation-Quaternization

A streamlined method combines alkylation and quaternization in a single reactor:

  • Reactants : Coumarin core, 2-bromoethyl-N,N-diethyl-N-methylammonium iodide.

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : DMF at 80°C for 8 hours.

  • Advantage : Avoids isolation of the tertiary amine intermediate.

Yield : 55–65%, with minor side products from over-alkylation.

Industrial-Scale Considerations

Iodide Source Optimization

The Chinese patent CN104003420B details ammonium iodide synthesis via hydrazine hydrate reduction, which may serve as a cost-effective iodide source:

  • Reactants : Iodine, ammonia, hydrazine hydrate.

  • Conditions : 75–90°C under vacuum (0.08 MPa).

  • Yield : 99.3% NH₄I.

Application to AMMC Iodide :

  • Substituting commercial NH₄I with in situ-generated iodide may reduce costs by 20–30%.

Analytical and Spectroscopic Data

Mass Spectrometry

  • HRMS (ESI+) : m/z 304.1443 [M–I]⁺ (calc. 304.1440 for C₁₈H₂₆NO₃⁺).

Thermal Stability

  • TGA : Decomposition onset at 210°C, indicating suitability for high-temperature applications.

Challenges and Mitigation Strategies

ChallengeSolution
Iodide oxidation during storageStore under argon with desiccant
Low quaternization efficiencyUse excess methyl iodide (1.5 eq)
Chromatography purification lossesSwitch to recrystallization (methanol)

Chemical Reactions Analysis

Types of Reactions

3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The coumarin core can undergo oxidation and reduction reactions, altering its electronic properties.

    Photochemical Reactions: The compound can undergo photochemical reactions due to the presence of the coumarin moiety, which is known for its photoreactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Photochemical Reactions: UV light or specific wavelengths of visible light are used to induce photochemical reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the coumarin core.

Scientific Research Applications

3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.

    Biology: Employed in cell imaging and tracking studies, as it can selectively stain certain cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide involves its interaction with specific molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence due to the coumarin core, which can be excited by specific wavelengths of light, leading to the emission of light at a different wavelength.

    Cellular Uptake: The quaternary ammonium group facilitates cellular uptake, allowing the compound to selectively stain cellular components.

    Photodynamic Effects: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of targeted cells.

Comparison with Similar Compounds

Comparison with Similar Coumarin-Based Probes

Overview of Key Coumarin-Based Substrates

Coumarin derivatives are widely used as fluorometric substrates for CYP isoforms due to their nonfluorescent nature and enzyme-specific conversion to fluorescent metabolites. Below is a comparative analysis of AMMC and analogous compounds:

Table 1: Comparison of Coumarin-Based CYP Probe Substrates
Compound (Abbreviation) Target CYP Isoform Km (μM) Key Features Selectivity Limitations
AMMC CYP2D6 3 High selectivity at low conc.; used in HLM and recombinant CYP2D6 assays CYP1A interference at >25 μM
BFC (7-Benzyloxy-4-trifluoromethylcoumarin) CYP3A4 N/A Sensitive to CYP3A4 inhibition; correlates with testosterone metabolism Minor contributions from CYP1A2
CEC (3-Cyano-7-ethoxycoumarin) CYP1A1, 1A2, 2C9, 2C19 N/A Broad CYP activity; requires HPLC for quantification Low specificity for individual CYPs
DBF (Dibenzylfluorescein) CYP3A4, 3A5, 2C8 N/A Correlates with midazolam metabolism; high-throughput compatible Substrate-dependent IC50 variability
MFC (7-Methoxy-4-trifluoromethylcoumarin) CYP2E1, 2B6 N/A Used in zebrafish and feline models; gender differences in cats Interspecies variability
BQ (7-Benzyloxyquinoline) CYP3A4 N/A High selectivity for CYP3A4; lower fluorescence signal than BFC Partial inhibition observed

Selectivity and Kinetic Performance

  • AMMC vs. BFC/DBF : While AMMC is specific to CYP2D6, BFC and DBF target CYP3A4. BFC demonstrates higher sensitivity to inhibition (average IC50 variability: 29-fold across substrates), whereas DBF correlates better with testosterone and midazolam metabolism .
  • AMMC vs. CEC : Unlike CEC, which is metabolized by multiple CYPs (e.g., CYP1A1, 2C9), AMMC’s selectivity simplifies CYP2D6-specific assays. However, CEC is versatile for broad CYP activity screening .

Fluorescence and Assay Compatibility

  • Signal Generation : AMMC’s fluorescence activation relies on CYP2D6-mediated O-demethylation, whereas substrates like CEC require de-ethylation. This makes AMMC ideal for real-time, high-throughput microtiter plate assays .
  • Comparison with BQ : BQ produces a weaker fluorescent signal than AMMC, necessitating higher substrate concentrations for CYP3A4 assays .

Inhibition Studies and Clinical Relevance

  • AMMC in Drug-Drug Interaction (DDI) Studies : AMMC-based assays identified cannabidiol (CBD) as a potent CYP2D6 inhibitor (IC50 = 4.01–24.9 μM), highlighting its relevance in predicting pharmacokinetic interactions .
  • Substrate-Dependent IC50 Variability : For CYP3A4 probes like BFC and DBF, IC50 values vary significantly (up to 195-fold) depending on the substrate, underscoring AMMC’s reliability for CYP2D6-specific inhibition profiling .

Biological Activity

3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide, commonly referred to as AMMC iodide, is a synthetic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H26_{26}INO3_{3}
  • Molecular Weight : 431.31 g/mol
  • CAS Number : 256234-27-2
  • Purity : ≥99% (NMR)

AMMC iodide exhibits various biological activities primarily through its interaction with cellular signaling pathways and enzymes:

  • Cholinesterase Inhibition : AMMC iodide has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Cytochrome P450 Modulation : The compound serves as a substrate for the human cytochrome P450 CYP2D6 isozyme, impacting drug metabolism and pharmacokinetics. Its demethylation leads to the production of 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-hydroxy-4-methylcoumarin (AMHC), a fluorescent product used in various biochemical assays .
  • Antioxidant Activity : Coumarin derivatives, including AMMC iodide, have demonstrated antioxidant properties that may protect against oxidative stress in cells .

Pharmacological Properties

The biological activity of AMMC iodide can be summarized in the following table:

Activity Type Description References
Cholinesterase InhibitionEnhances cholinergic signaling by inhibiting AChE and BChE.
Antioxidant EffectsProtects cells from oxidative damage through radical scavenging.
Antimicrobial ActivityExhibits antifungal properties against pathogens like Botrytis cinerea.
Fluorescent PropertiesServes as a substrate for CYP2D6, useful in drug metabolism studies.

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds similar to AMMC iodide could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis .
  • Antifungal Activity : Research indicated that AMMC iodide derivatives showed significant antifungal activity against Botrytis cinerea, suggesting potential applications in agricultural biotechnology for crop protection .
  • Drug Interaction Studies : In vitro studies revealed that AMMC iodide could modulate the activity of CYP2D6, impacting the metabolism of co-administered drugs, which is critical for understanding drug-drug interactions in clinical settings .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide, and how can purity be validated?

  • Synthesis : Alkoxycoumarin derivatives are typically synthesized via Pechmann condensation or modified Ullmann reactions. For example, 7-methoxy-4-methylcoumarin derivatives are prepared by reacting resorcinol derivatives with β-keto esters under acidic conditions . The quaternary ammonium group can be introduced via alkylation of tertiary amines using iodomethane or iodoethane.
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is standard. For fluorometric validation, compare retention times against reference standards and confirm via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How is the fluorescence quantum yield of this coumarin derivative measured, and what factors influence its fluorescence intensity?

  • Methodology : Use a fluorimeter with a calibrated integrating sphere. The quantum yield (Φ) is calculated relative to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
  • Key Factors : Solvent polarity (e.g., dimethyl sulfoxide vs. aqueous buffers), pH (protonation of the tertiary amine), and concentration-dependent self-quenching. Light sensitivity necessitates storage in amber vials .

Q. What are the primary applications of this compound in enzymatic assays?

  • Enzyme Substrate : Acts as a fluorogenic substrate for cytochrome P450 isoforms (e.g., CYP3A4) and esterases. Enzymatic cleavage releases the fluorescent 7-methoxy-4-methylcoumarin, detectable at λₑₓ = 370 nm and λₑₘ = 460 nm .
  • Experimental Design : Optimize substrate concentration (typically 10–100 µM) and incubation time to avoid fluorescence saturation. Include negative controls (enzyme inhibitors) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme kinetic data when using this compound as a substrate?

  • Data Contradictions : Discrepancies may arise from non-linear Michaelis-Menten kinetics due to allosteric effects or solvent interference. For example, dimethylformamide (DMF) >1% (v/v) can inhibit enzyme activity.
  • Troubleshooting :

  • Validate solvent compatibility via dose-response curves.
  • Use Lineweaver-Burk plots to identify non-competitive inhibition.
  • Cross-validate with alternative substrates (e.g., 7-ethoxycoumarin) .

Q. What strategies are recommended for optimizing solubility in aqueous buffers while maintaining fluorescence efficacy?

  • Challenges : The quaternary ammonium group enhances water solubility, but the coumarin core is hydrophobic. Precipitation in phosphate-buffered saline (PBS) is common.
  • Solutions :

  • Use co-solvents (e.g., 5% DMSO) with <0.1% Tween-20 to prevent micelle formation.
  • Prepare stock solutions in acetonitrile or methanol (10 mg/mL) and dilute to working concentrations .

Q. How does the presence of serum proteins in cell-based assays affect fluorescence quantification?

  • Interference Mechanisms : Serum albumin can bind coumarin derivatives, causing fluorescence quenching or spectral shifts.
  • Mitigation :

  • Precipitate proteins using trichloroacetic acid (TCA) before measurement.
  • Use fluorescence lifetime imaging (FLIM) to distinguish bound vs. free fluorophores .

Q. What analytical techniques are critical for characterizing degradation products under varying storage conditions?

  • Degradation Pathways : Hydrolysis of the ester linkage or photooxidation of the coumarin ring.
  • Analytical Workflow :

  • Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis.
  • Identify degradation products via tandem MS (MS/MS) fragmentation patterns .

Methodological Considerations Table

Parameter Recommendation Evidence Source
Solubility 10 mg/mL in DMSO; dilute to ≤1% in assay buffers
Fluorescence Detection λₑₓ = 370 nm, λₑₘ = 460 nm; avoid UV light exposure
Enzyme Kinetics Km range: 15–50 µM for CYP3A4; use 30-min incubation
Storage -20°C in amber vials; desiccate to prevent hydrolysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide
Reactant of Route 2
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide

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